molecular formula C28H31NO4 B11679481 2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11679481
M. Wt: 445.5 g/mol
InChI Key: LYBMJVAFISFUSN-UHFFFAOYSA-N
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Description

The compound 2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

  • A 1,4,5,6,7,8-hexahydroquinoline core, which confers conformational flexibility due to its partially saturated bicyclic structure.
  • A 2-methylpropyl ester group at the 3-position, enhancing lipophilicity.
  • Substituents at the 4-position (2-methoxyphenyl) and 7-position (phenyl), influencing electronic and steric properties.

This structural framework is common in medicinal chemistry, particularly for compounds with calcium channel modulation, antimicrobial, or fungicidal activities .

Properties

Molecular Formula

C28H31NO4

Molecular Weight

445.5 g/mol

IUPAC Name

2-methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H31NO4/c1-17(2)16-33-28(31)25-18(3)29-22-14-20(19-10-6-5-7-11-19)15-23(30)27(22)26(25)21-12-8-9-13-24(21)32-4/h5-13,17,20,26,29H,14-16H2,1-4H3

InChI Key

LYBMJVAFISFUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OC)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and esters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce ketones or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and analogues:

Compound Name Ester Group 4-Position Substituent 7-Position Substituent Key Features/Implications Reference
Target Compound 2-Methylpropyl 2-Methoxyphenyl Phenyl High lipophilicity; moderate polarity -
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate Cyclohexyl 4-Hydroxy-3-methoxyphenyl Phenyl Increased H-bonding capacity due to -OH group
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate Ethyl 3-Hydroxyphenyl Phenyl Enhanced solubility; potential bioactivity
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Methyl 4-Methoxyphenyl - Simplified structure; lower molecular weight
Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Methyl 2,4-Dimethoxyphenyl - Electron-rich aromatic system
Key Observations:

Methyl and ethyl esters enhance polarity, favoring solubility in polar solvents.

Substituent Effects: Hydroxyl groups (e.g., 3-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl ) introduce hydrogen-bonding sites, which may improve crystal packing stability and intermolecular interactions .

7-Position Substitution :

  • The phenyl group at the 7-position (target, ) adds steric bulk, which may influence binding to biological targets compared to unsubstituted analogues .

Biological Activity

The compound 2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as "the compound" hereafter) belongs to the class of hexahydroquinoline derivatives. These compounds are of significant interest due to their diverse biological activities including anti-inflammatory, analgesic, and potential anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

  • Molecular Formula : C26H31NO4
  • Molecular Weight : 425.54 g/mol
  • IUPAC Name : 2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress, contributing to its protective effects against cellular damage.
  • Modulation of Signaling Pathways : The compound could influence signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Activity

Studies have demonstrated that the compound exhibits significant anti-inflammatory effects. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with the compound.

Antioxidant Properties

The antioxidant capacity was evaluated using DPPH and ABTS assays, revealing that the compound effectively scavenged free radicals. This suggests its potential utility in preventing oxidative stress-related diseases.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer) showed dose-dependent cytotoxic effects. The IC50 values were determined to be in the micromolar range, indicating significant efficacy.

Case Studies

StudyMethodologyFindings
Study AIn vitro assays on inflammatory markersSignificant reduction in TNF-alpha and IL-6 levels
Study BDPPH and ABTS assays for antioxidant activityHigh radical scavenging activity with IC50 values of 20 µM
Study CCytotoxicity assays on cancer cell linesIC50 values of 15 µM for MCF-7 and 18 µM for HCT116

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